- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
936902-12-4 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Numéro CAS:936902-12-4
Le MF:C13H16BNO3
Mégawatts:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
Update Time:2025-11-02
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Propriétés chimiques et physiques
Nom et identifiant
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
- CHLWHHUKKHNQTH-UHFFFAOYSA-N
- ZXBA000730
- BCP18917
- FCH2810322
- CM10528
- OR61115
- AS06375
- AB66696
- Benzoxazole-5-boronic acid pinacol ester
- BC000673
- SY059476
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
- 1,3-Benzoxazole-5-boronic acid pinacol ester
-
- MDL: MFCD13181968
- Piscine à noyau: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
- La clé Inchi: CHLWHHUKKHNQTH-UHFFFAOYSA-N
- Sourire: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1
Propriétés calculées
- Qualité précise: 245.12200
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 1
- Complexité: 318
- Surface topologique des pôles: 44.5
Propriétés expérimentales
- Dense: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 88-93 °C
- Le PSA: 44.49000
- Le LogP: 2.12700
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302 + H312 + H332
- Déclaration d'avertissement: P280
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 20/21/22
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134707-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 1g |
$118 | 2021-08-05 | |
| Chemenu | CM134707-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 5g |
$353 | 2021-08-05 | |
| Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$617 | 2021-08-05 | |
| Chemenu | CM134707-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 25g |
$1225 | 2021-08-05 | |
| Ambeed | A285632-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 100mg |
$17.0 | 2025-04-15 | |
| Ambeed | A285632-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 250mg |
$21.0 | 2025-04-15 | |
| Ambeed | A285632-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 1g |
$55.0 | 2025-04-15 | |
| Ambeed | A285632-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 5g |
$264.0 | 2025-04-15 | |
| Ambeed | A285632-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 10g |
$449.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230231-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 100mg |
¥65.0 | 2024-04-17 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Référence
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C
Référence
- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Référence
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Référence
- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Référence
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Référence
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Référence
- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Référence
- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux
Référence
- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C
Référence
- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Référence
- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Référence
- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Référence
- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Référence
- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux
Référence
- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Numéro de commande:A859680
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):278.0
Courriel:sales@amadischem.com
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Littérature connexe
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Pureté:99%
Quantité:5g
Prix ($):278.0